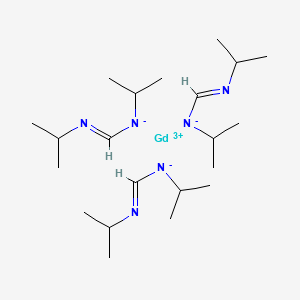![molecular formula C60H84Cl4O4 B6288721 Tetra(4-chlorobutyloxy)-tert-butylcalix[4]arene (alternance 1,3) CAS No. 2622208-65-3](/img/structure/B6288721.png)
Tetra(4-chlorobutyloxy)-tert-butylcalix[4]arene (alternance 1,3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetra(4-chlorobutyloxy)-tert-butylcalix4arene (alternance 1,3) is a macrocyclic compound belonging to the calixarene family. Calixarenes are known for their unique cup-shaped structures, which allow them to act as host molecules in supramolecular chemistry. The 1,3-alternate conformation of this compound refers to the specific arrangement of its substituents, which alternate between the upper and lower rims of the calixarene core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetra(4-chlorobutyloxy)-tert-butylcalix4arene (alternance 1,3) typically involves the alkylation of p-tert-butylcalix4arene. The process begins with the deprotonation of the phenolic hydroxyl groups using a strong base such as potassium carbonate (K₂CO₃) in the presence of a phase transfer catalyst. The deprotonated calixarene is then reacted with 4-chlorobutyl bromide under reflux conditions in a suitable solvent like acetone or dimethylformamide (DMF). The reaction yields the desired tetraalkylated product in the 1,3-alternate conformation .
Industrial Production Methods
While specific industrial production methods for Tetra(4-chlorobutyloxy)-tert-butylcalix4arene (alternance 1,3) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions
Tetra(4-chlorobutyloxy)-tert-butylcalix4arene (alternance 1,3) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 4-chlorobutyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the functional groups present and the reagents used.
Complexation Reactions: The calixarene core can form complexes with metal ions, which can be utilized in coordination chemistry and catalysis
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents such as DMF or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-functionalized calixarenes, while oxidation reactions can introduce additional functional groups like carbonyls or carboxylates.
科学的研究の応用
Tetra(4-chlorobutyloxy)-tert-butylcalix4arene (alternance 1,3) has several applications in scientific research:
Biology: The compound can act as a molecular receptor for various biomolecules, facilitating studies in molecular recognition and sensor development.
作用機序
The mechanism by which Tetra(4-chlorobutyloxy)-tert-butylcalix4arene (alternance 1,3) exerts its effects is primarily through its ability to form host-guest complexes. The calixarene core provides a hydrophobic cavity that can encapsulate guest molecules or ions. This encapsulation can alter the chemical properties of the guest, facilitating reactions or enhancing stability. The molecular targets and pathways involved depend on the specific application and the nature of the guest molecules .
類似化合物との比較
Similar Compounds
- p-tert-Butylcalix4arene : The parent compound without the 4-chlorobutyl groups.
- Tetra(4-bromobutyloxy)-tert-butylcalix4arene : A similar compound with bromine substituents instead of chlorine.
- Tetra(4-aminobutyloxy)-tert-butylcalix4arene : A derivative with amino groups instead of chlorine.
Uniqueness
Tetra(4-chlorobutyloxy)-tert-butylcalix4arene (alternance 1,3) is unique due to its specific 1,3-alternate conformation and the presence of 4-chlorobutyl groups. This unique structure allows for specific interactions with guest molecules and metal ions, making it particularly useful in applications requiring selective binding and complexation .
特性
IUPAC Name |
5,11,17,23-tetratert-butyl-25,26,27,28-tetrakis(4-chlorobutoxy)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H84Cl4O4/c1-57(2,3)49-33-41-29-43-35-50(58(4,5)6)37-45(54(43)66-26-18-14-22-62)31-47-39-52(60(10,11)12)40-48(56(47)68-28-20-16-24-64)32-46-38-51(59(7,8)9)36-44(55(46)67-27-19-15-23-63)30-42(34-49)53(41)65-25-17-13-21-61/h33-40H,13-32H2,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJUKGKUWXVHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCCCCl)CC4=CC(=CC(=C4OCCCCCl)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCCCCCl)C(C)(C)C)C(C)(C)C)OCCCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H84Cl4O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1011.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)
![(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288645.png)
![(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B6288651.png)

![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288669.png)
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288673.png)
![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride](/img/structure/B6288683.png)
![Calix[8]quinone](/img/structure/B6288685.png)
![[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B6288690.png)
![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)
![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)
![4-Chlorobutyloxybenzyloxycalix[8]arene](/img/structure/B6288724.png)
![Tetrapentyloxy-dibromo-dihydroxycalix[4]arene](/img/structure/B6288742.png)
![NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br)](/img/structure/B6288750.png)
